4-{[(4-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate
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Overview
Description
4-{2-[(3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, a carboxylate group, and a chlorinated phenyl ring with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core furan-2-carboxylate structure. This can be achieved through a series of reactions, including esterification, amidation, and acylation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and phenyl derivatives with different substituents.
Scientific Research Applications
4-{2-[(3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{2-[(3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Characterized by the presence of a furan ring and a trifluoromethyl-substituted phenyl ring.
4-{2-[(3-{[2-CHLORO-5-(METHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-{2-[(3-{[2-BROMO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of 4-{2-[(3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H17ClF3NO7 |
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Molecular Weight |
523.8 g/mol |
IUPAC Name |
[4-[2-[4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H17ClF3NO7/c25-17-8-5-15(24(26,27)28)12-18(17)29-21(31)9-10-22(32)35-13-19(30)14-3-6-16(7-4-14)36-23(33)20-2-1-11-34-20/h1-8,11-12H,9-10,13H2,(H,29,31) |
InChI Key |
IUKUZPDIZLWXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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